
5-Chloro-4-fluoro-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-fluoro-2-nitrobenzamide is an organic compound with the molecular formula C7H4ClFN2O3 It is a derivative of benzamide, featuring chloro, fluoro, and nitro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-2-nitrobenzamide typically involves multiple steps. One common method starts with 2-chloro-4-fluorotoluene as the raw material. The process includes:
Chlorination: Under the irradiation of high-pressure ultraviolet lamp light, chlorine is introduced to carry out the chlorination reaction.
Hydrolysis: The chlorinated product is hydrolyzed under the action of a catalyst.
Industrial Production Methods
Industrial production methods for this compound often involve continuous-flow synthesis strategies. These methods offer better control over impurities and higher process efficiency due to enhanced mass and heat transfer rates .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-fluoro-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Reduction: The major product is 5-Chloro-4-fluoro-2-aminobenzamide.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Applications De Recherche Scientifique
5-Chloro-4-fluoro-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-fluoro-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been designed as potential inhibitors of succinate dehydrogenase, an enzyme involved in the citric acid cycle. The compound’s effects are mediated through hydrogen bonding and π-π interactions with the enzyme, leading to its inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: A derivative used as an intermediate in the synthesis of herbicides.
2-Chloro-4-fluoro-5-nitrobenzoic acid: Another related compound with similar substituents but different functional groups.
Uniqueness
5-Chloro-4-fluoro-2-nitrobenzamide is unique due to its specific combination of chloro, fluoro, and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C7H4ClFN2O3 |
|---|---|
Poids moléculaire |
218.57 g/mol |
Nom IUPAC |
5-chloro-4-fluoro-2-nitrobenzamide |
InChI |
InChI=1S/C7H4ClFN2O3/c8-4-1-3(7(10)12)6(11(13)14)2-5(4)9/h1-2H,(H2,10,12) |
Clé InChI |
XVSRYDIHIUYARE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


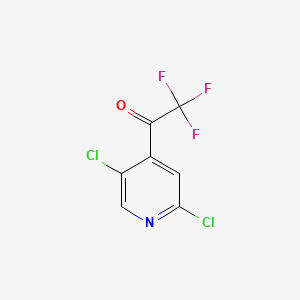
![(4R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B13516722.png)
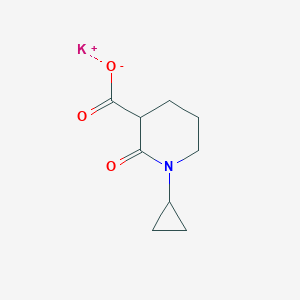
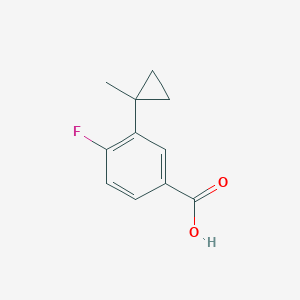

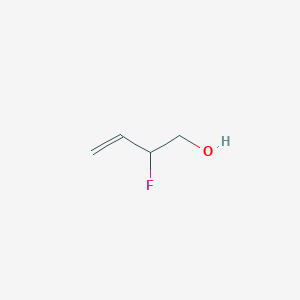

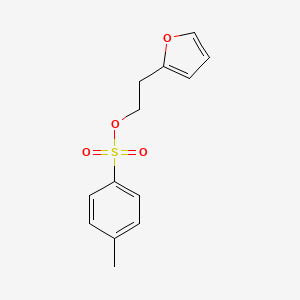
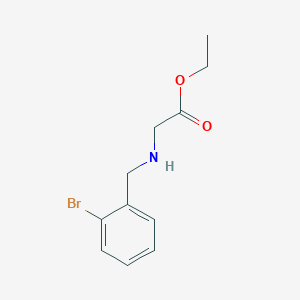

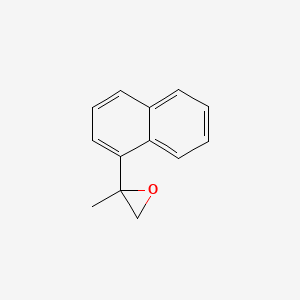

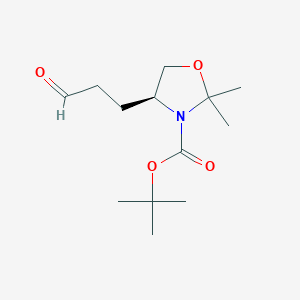
![3-(3-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13516789.png)
